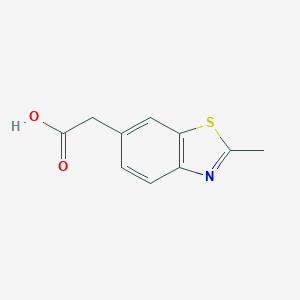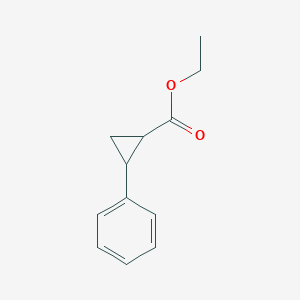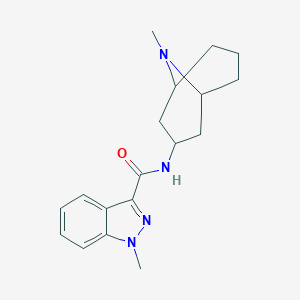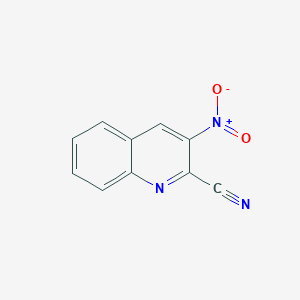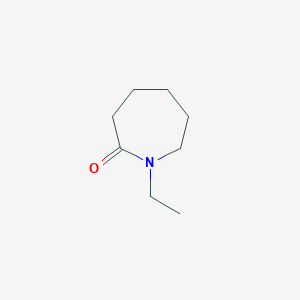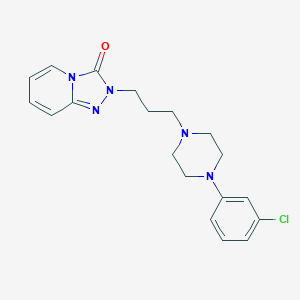
曲唑酮
描述
Trazodone is a phenylpiperazine compound that belongs to the class of serotonin receptor antagonists and reuptake inhibitors. It is primarily used as an antidepressant medication to treat major depressive disorder, anxiety disorders, and insomnia. Trazodone was approved for medical use in the United States in 1981 and is available as a generic medication .
作用机制
Target of Action
Trazodone is a triazolopyridine derivative from the serotonin receptor antagonists and reuptake inhibitors (SARIs) class of antidepressants . It acts on various receptors, including certain histamine, serotonin, and adrenergic receptors . This distinguishes it from other antidepressants that cover a narrow range of neurotransmitters .
Mode of Action
At low doses, it has hypnotic actions due to blockade of 5-HT2A receptors, as well as H1 histamine receptors and α1 adrenergic receptors . Higher doses recruit the blockade of the serotonin transporter (SERT) and turn trazodone into an antidepressant .
Biochemical Pathways
Trazodone is now recognized as having a novel mechanism of action, its effect in the unfolded protein response (UPR) pathway . Trazodone acts downstream of eIF2α-P, preventing it from reducing levels of the ternary complex and allowing protein translation to occur . Inhibition of 7-dehydrocholesterol reductase (DHCR7) enzyme, a key enzyme in the cholesterol biosynthesis pathway, leads to elevated levels of 7-dehydrocholesterol (7-DHC) and decreased levels of desmosterol and cholesterol .
Pharmacokinetics
Trazodone is well-absorbed after oral administration with a bioavailability of 65% to 80% . It is heavily metabolized and activated in the liver by CYP3A4 enzyme to the active metabolite, m-chlorophenylpiperazine (mCPP) . The elimination half-life of trazodone is between 4 to 15 hours .
Result of Action
Trazodone regulates neurotrophic/growth factors, mitogen-activated protein kinases, and lactate release in human primary astrocytes . It directly acts on astrocytes by regulating intracellular signaling pathways and increasing specific astrocyte-derived neurotrophic factor expression and lactate release . Trazodone may contribute to neuronal support by normalizing trophic and metabolic support during neuroinflammation, which is associated with neurological diseases, including major depression .
Action Environment
The effects of trazodone can be influenced by environmental factors such as the presence of other drugs and the individual’s genetic makeup. For instance, trazodone use during pregnancy might be a risk factor for in utero development of a neurodevelopmental disorder, especially when the unborn child is of DHCR7+/− genotype . Furthermore, the abundance of off-label use and high prescription rates of trazodone might represent a risk for the development of DHCR7 heterozygous fetuses .
科学研究应用
Trazodone has a wide range of scientific research applications:
Chemistry: Trazodone is used as a reference compound in the development of new antidepressant drugs.
Biology: It is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Trazodone is extensively researched for its efficacy in treating major depressive disorder, anxiety disorders, and insomnia. .
生化分析
Biochemical Properties
Trazodone acts on various receptors, including certain histamine, serotonin, and adrenergic receptors . It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . This distinguishes it from other antidepressants that cover a narrow range of neurotransmitters .
Cellular Effects
Trazodone has been shown to have effects on human cognition . It has been used to control agitation and insomnia in Alzheimer’s disease . It also has an effect on the unfolded protein response (UPR) pathway, restoring protein translation and slowing neurodegenerative progression in mice . Trazodone may increase pressure inside the eye and cause or worsen narrow-angle glaucoma .
Molecular Mechanism
At higher doses, trazodone acts as a serotonin agonist, and serotonin syndrome can develop .
Temporal Effects in Laboratory Settings
Trazodone has been shown to have hypnotic actions at low doses due to blockade of 5-HT 2A receptors, as well as H 1 histamine receptors and α1 adrenergic receptors . A new controlled release formulation of trazodone has been introduced, which maintains effective blood trazodone levels for 24 hours, while avoiding concentration peaks associated with side effects .
Dosage Effects in Animal Models
In animal models, trazodone has been shown to cause signs of aggression and excitation, tremors, and ataxia at high doses . In a maternal exposure model, trazodone treatment increased 7-DHC and decreased desmosterol levels in brain tissue in newborn pups .
Metabolic Pathways
Trazodone is heavily metabolized and activated in the liver by CYP3A4 enzyme to the active metabolite, m-chlorophenylpiperazine (mCPP) . The full metabolism of trazodone has not been well characterized .
Transport and Distribution
Trazodone is rapidly absorbed in the gastrointestinal tract after oral administration, with a bioavailability ranging from 63-91% . Food may impact absorption in a variable fashion, and may sometimes lead to decreases in the Cmax of trazodone .
Subcellular Localization
The subcellular localization of trazodone is not well studied. Given its mechanism of action, it is likely that trazodone localizes to the synapses in neurons where it can act on various receptors to exert its effects .
准备方法
The synthesis of trazodone typically involves the reaction of 2-(3-chlorophenyl)piperazine with 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine in the presence of a base such as potassium carbonate. This reaction can be carried out in solvents like toluene or acetonitrile. An improved process for the preparation of trazodone hydrochloride involves the reaction of the compound with an inorganic base and a catalyst, followed by precipitation at lower temperatures to isolate the trazodone free base or its hydrochloride salt .
化学反应分析
Trazodone undergoes various chemical reactions, including:
Oxidation: Trazodone can be oxidized to form metabolites such as m-chlorophenylpiperazine.
Reduction: Reduction reactions can modify the structure of trazodone, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur at the phenyl ring or the piperazine ring, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
相似化合物的比较
Trazodone is often compared with other antidepressants such as:
Amitriptyline: A tricyclic antidepressant with similar efficacy but different side effect profiles.
Fluoxetine: A selective serotonin reuptake inhibitor with a narrower range of receptor activity.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with different pharmacodynamic properties. Trazodone’s unique combination of serotonin receptor antagonism and reuptake inhibition sets it apart from these compounds, offering a distinct therapeutic profile with fewer side effects related to anxiety, insomnia, and sexual dysfunction
属性
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLBKPHSAVXXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045043 | |
| Record name | Trazodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trazodone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.90e-01 g/L | |
| Record name | Trazodone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of trazodone is not fully understood, however, it is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors. Despite the fact that trazodone is frequently considered a selective serotonin reuptake inhibitor, several reports have shown that other mechanisms including antagonism at serotonin 5-HT1a, 5-HT1c, and 5-HT2 receptor subtypes may occur. The strongest antagonism of trazodone is reported to occur at the serotonin 5-HT21c receptors, preventing serotonin uptake. In addition to acting on serotonin receptors, trazodone has been shown to inhibit serotonin transporters. The antidepressant effects of trazodone result from the inhibition of receptor uptake, which normally decreases circulating neurotransmitters, contributing to depressive symptoms., The precise mechanism of antidepressant action of trazodone is unclear, but the drug has been shown to selectively block the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. The effects of serotonin may thus be potentiated. Unlike other antidepressant agents (e.g., tricyclic antidepressants), trazodone may have a dual effect on the central serotonergic system. Animal studies indicate that trazodone acts as a serotonin agonist at high doses (6-8 mg/kg), while at low doses (0.05-1 mg/kg), it antagonizes the actions of serotonin. Trazodone does not appear to influence the reuptake of dopamine or norepinephrine within the CNS; however, animal studies indicate that trazodone may enhance release of norepinephrine from neuronal tissue. Trazodone does not cause serotonin release in vitro. | |
| Record name | Trazodone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRAZODONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
...1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl (CCP HCl) a process related impurity in trazodone. /Genotoxic Impurity/ | |
| Record name | TRAZODONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
19794-93-5 | |
| Record name | Trazodone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19794-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trazodone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trazodone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trazodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trazodone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAZODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBK48BXK30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRAZODONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trazodone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231-234, 86-87 °C, also reported as mp 96 °C, White, odorless plates from ethanol, MP: 223 °C. Sparingly soluble in water, ethanol, methanol, chloroform. Practically insoluble in common organic solvents. UV max (water): 211, 246, 274, 312 nm (epsilon = 50100, 11730, 3840, 3840) /Trazodone hydrochloride/, 86 - 87 °C | |
| Record name | Trazodone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRAZODONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trazodone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


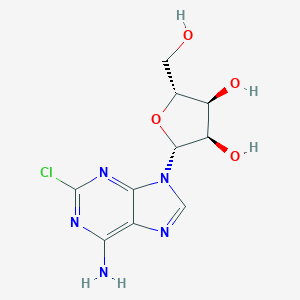
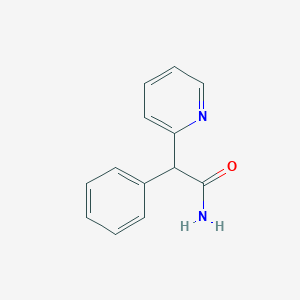
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)
